3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, and oxazole groups, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under metal-catalyzed conditions. For instance, the use of transition metals such as iron, nickel, or ruthenium can facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled environments to minimize side reactions and impurities. The scalability of the synthesis process is crucial for industrial applications, requiring precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Rohitukine analogs: These compounds share structural similarities and are known for their potent biological activities.
Other oxazole derivatives: Compounds with similar oxazole rings may exhibit comparable chemical reactivity and biological properties.
Uniqueness
What sets 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2/c1-10-14(17(23)20-11-6-8-22(2)9-7-11)16(21-24-10)15-12(18)4-3-5-13(15)19/h3-5,11H,6-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQZKLDWJIYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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